3-(2-Ethoxyethyl)-1-methyl-1h-pyrazol-5-amine
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Overview
Description
3-(2-Ethoxyethyl)-1-methyl-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyethyl)-1-methyl-1h-pyrazol-5-amine typically involves the reaction of 1-methyl-1H-pyrazol-5-amine with 2-ethoxyethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography can also be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxyethyl)-1-methyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxyethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
3-(2-Ethoxyethyl)-1-methyl-1h-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyethyl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-5-amine: Lacks the ethoxyethyl group, making it less versatile in certain applications.
3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-amine: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group.
Uniqueness
3-(2-Ethoxyethyl)-1-methyl-1h-pyrazol-5-amine is unique due to the presence of the ethoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C8H15N3O |
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Molecular Weight |
169.22 g/mol |
IUPAC Name |
5-(2-ethoxyethyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C8H15N3O/c1-3-12-5-4-7-6-8(9)11(2)10-7/h6H,3-5,9H2,1-2H3 |
InChI Key |
VUYZPMAGXGTPRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC1=NN(C(=C1)N)C |
Origin of Product |
United States |
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